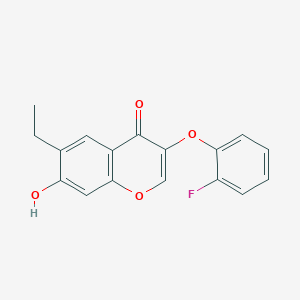
6-ethyl-3-(2-fluorophenoxy)-7-hydroxy-4H-chromen-4-one
Beschreibung
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 6-Ethyl-3-(2-Fluorphenoxy)-7-hydroxy-4H-chromen-4-on umfasst in der Regel mehrere Schritte, beginnend mit leicht verfügbaren Vorläufern. Ein gängiger Syntheseweg beinhaltet die folgenden Schritte:
Bildung des Chromen-4-on-Kerns: Dieser Schritt beinhaltet die Cyclisierung eines geeigneten Vorläufers zur Bildung des Chromen-4-on-Kerns.
Einführung der Ethylgruppe: Die Ethylgruppe wird durch eine Alkylierungsreaktion unter Verwendung eines geeigneten Alkylierungsmittels eingeführt.
Anbindung der Fluorphenoxygruppe: Die Fluorphenoxygruppe wird über eine Etherifizierungsreaktion angebracht, typischerweise unter Verwendung eines Fluorphenol-Derivats und einer geeigneten Base.
Hydroxylierung: Die Hydroxygruppe wird durch eine Hydroxylierungsreaktion eingeführt, häufig unter Verwendung eines Hydroxylierungsmittels wie Wasserstoffperoxid oder einer Persäure.
Industrielle Produktionsmethoden
Die industrielle Produktion von 6-Ethyl-3-(2-Fluorphenoxy)-7-hydroxy-4H-chromen-4-on kann die Optimierung des oben genannten Synthesewegs umfassen, um die Ausbeute zu verbessern und die Kosten zu senken. Dies kann die Verwendung effizienterer Katalysatoren, Lösungsmittel und Reaktionsbedingungen umfassen, um den Prozess für die großtechnische Produktion zu skalieren.
Eigenschaften
Molekularformel |
C17H13FO4 |
|---|---|
Molekulargewicht |
300.28 g/mol |
IUPAC-Name |
6-ethyl-3-(2-fluorophenoxy)-7-hydroxychromen-4-one |
InChI |
InChI=1S/C17H13FO4/c1-2-10-7-11-15(8-13(10)19)21-9-16(17(11)20)22-14-6-4-3-5-12(14)18/h3-9,19H,2H2,1H3 |
InChI-Schlüssel |
FTBMYCXWONENFQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC2=C(C=C1O)OC=C(C2=O)OC3=CC=CC=C3F |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-3-(2-fluorophenoxy)-7-hydroxy-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chromen-4-one Core: This step involves the cyclization of a suitable precursor to form the chromen-4-one core.
Introduction of the Ethyl Group: The ethyl group is introduced through an alkylation reaction using an appropriate alkylating agent.
Attachment of the Fluorophenoxy Group: The fluorophenoxy group is attached via an etherification reaction, typically using a fluorophenol derivative and a suitable base.
Hydroxylation: The hydroxy group is introduced through a hydroxylation reaction, often using a hydroxylating agent such as hydrogen peroxide or a peracid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the process for large-scale production.
Analyse Chemischer Reaktionen
Reaktionstypen
6-Ethyl-3-(2-Fluorphenoxy)-7-hydroxy-4H-chromen-4-on kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Hydroxygruppe kann oxidiert werden, um ein Keton oder Aldehyd zu bilden.
Reduktion: Der Chromen-4-on-Kern kann reduziert werden, um ein Dihydroderivat zu bilden.
Substitution: Die Fluorphenoxygruppe kann durch andere funktionelle Gruppen durch nucleophile Substitutionsreaktionen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid, Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden häufig verwendet.
Substitution: Nucleophile Substitutionsreaktionen beinhalten oft Reagenzien wie Natriumhydrid oder Kalium-tert-butoxid.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation der Hydroxygruppe ein Keton ergeben, während die Reduktion des Chromen-4-on-Kerns ein Dihydroderivat erzeugen kann.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Der Wirkmechanismus von 6-Ethyl-3-(2-Fluorphenoxy)-7-hydroxy-4H-chromen-4-on beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und Signalwegen. Beispielsweise könnte seine potenzielle krebshemmende Aktivität auf seine Fähigkeit zurückzuführen sein, bestimmte Enzyme oder Signalwege zu hemmen, die an Zellproliferation und -überleben beteiligt sind. Die genauen molekularen Zielstrukturen und Signalwege können je nach dem spezifischen biologischen Kontext und der Art der untersuchten Zellen oder Gewebe variieren.
Wirkmechanismus
The mechanism of action of 6-ethyl-3-(2-fluorophenoxy)-7-hydroxy-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For example, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological context and the type of cells or tissues being studied.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
6-Ethyl-3-(2-Fluorphenoxy)-7-methoxy-4H-chromen-4-on: Diese Verbindung ist strukturell ähnlich, hat aber eine Methoxygruppe anstelle einer Hydroxygruppe.
6-Ethyl-3-(2-Chlorphenoxy)-7-hydroxy-4H-chromen-4-on: Diese Verbindung hat eine Chlorphenoxygruppe anstelle einer Fluorphenoxygruppe.
6-Ethyl-3-(2-Bromphenoxy)-7-hydroxy-4H-chromen-4-on: Diese Verbindung hat eine Bromphenoxygruppe anstelle einer Fluorphenoxygruppe.
Einzigartigkeit
6-Ethyl-3-(2-Fluorphenoxy)-7-hydroxy-4H-chromen-4-on ist einzigartig aufgrund des Vorhandenseins der Fluorphenoxygruppe, die unterschiedliche chemische und biologische Eigenschaften verleihen kann. Das Fluoratom kann die Reaktivität, Stabilität und Wechselwirkung der Verbindung mit biologischen Zielstrukturen beeinflussen, wodurch es zu einer wertvollen Verbindung für die Forschung und potenzielle therapeutische Anwendungen wird.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


